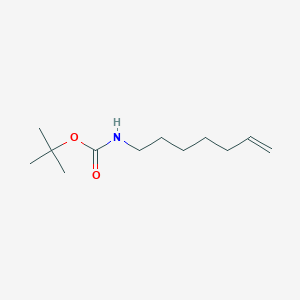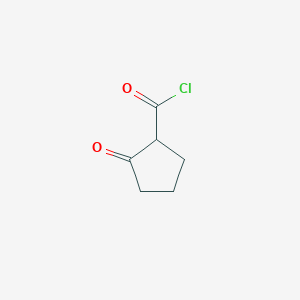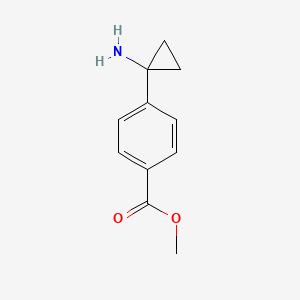
Methyl 4-(1-aminocyclopropyl)benzoate
概要
説明
“Methyl 4-(1-aminocyclopropyl)benzoate” is a synthetic organic compound . It is a colorless, crystalline solid that is soluble in most organic solvents . This compound is used in a variety of scientific applications, including the synthesis of many different compounds and the study of biochemical and physiological effects.
Synthesis Analysis
The synthesis of “Methyl 4-(1-aminocyclopropyl)benzoate” involves several steps. In one method, the compound is synthesized using hydrogen chloride in ethyl acetate . The reaction conditions vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-aminocyclopropyl)benzoate” is C11H13NO2 . Its molecular weight is 191.23 g/mol . The InChI code for this compound is 1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(1-aminocyclopropyl)benzoate” is a solid or semi-solid or liquid . It has a topological polar surface area of 52.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 .科学的研究の応用
1. Psychiatric Treatment Applications
Methyl 4-(1-aminocyclopropyl)benzoate, as part of sodium benzoate, has been studied for its potential in psychiatric treatment. A significant study found that sodium benzoate, which inhibits d-amino acid oxidase, showed promise as an adjunct therapy for schizophrenia. This was demonstrated through improvements in symptoms and neurocognition in patients with chronic schizophrenia. The research emphasizes the novel approach of d-amino acid oxidase inhibition for new drug development in schizophrenia treatment (Lane et al., 2013).
2. Photopolymerization in Material Science
In the field of material science, Methyl 4-(1-aminocyclopropyl)benzoate derivatives have been explored as photoinitiators. A specific study on a related compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, highlighted its use in nitroxide-mediated photopolymerization, providing insights into novel approaches for developing advanced materials (Guillaneuf et al., 2010).
3. Chemical Synthesis and Radiopharmaceuticals
The synthesis of derivatives of Methyl 4-(1-aminocyclopropyl)benzoate has implications in the field of radiopharmaceuticals. One study focused on the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, demonstrating its relevance in developing compounds with specific radioactive properties (Taylor et al., 1996).
4. Development of Schiff Base Derivatives
A study on the synthesis and characterization of Methyl 4-(4-aminostyryl) benzoate indicated its potential as a precursor in the synthesis of Schiff base derivatives. The investigation into its properties through various analytical methods points to the compound's role in advanced chemical synthesis (Mohamad et al., 2017).
5. Plant Biology and Fragrance Production
Methyl 4-(1-aminocyclopropyl)benzoate is significant in plant biology, particularly in fragrance production. Research on snapdragon flowers identified methyl benzoate, a related compound, as a primary scent compound. This study provided insights into the enzymatic biosynthesis and emission patterns of methyl benzoate in flowers, linking it to pollinator activity (Dudareva et al., 2000).
6. Anti-Inflammatory Properties
Investigations into the anti-inflammatory properties of Methyl 4-(1-aminocyclopropyl)benzoate derivatives have shown promising results. A study focusing on newly synthesized derivatives highlighted their significant anti-inflammatory activity, suggesting potential applications in pharmaceutical development (Osarodion, 2020).
7. Aromatic Acid Degradation
Research into the degradation of aromatic acids by Pseudomonas putida identified a gene regulating the degradation pathways of benzoate and methylbenzoate, related compounds to Methyl 4-(1-aminocyclopropyl)benzoate. This study is crucial in understanding the microbial degradation of aromatic compounds, with implications for environmental biotechnology (Cowles et al., 2000).
8. Green Chemistry Applications
The compound's derivatives have been studied for their role in green chemistry. For instance, research on the hydrolysis and saponification of methyl benzoates, including Methyl 4-(1-aminocyclopropyl)benzoate, has provided insights into environmentally friendly chemical processes (Alemán et al., 1999).
9. Insecticidal Properties
A study on Piper guanacastensis identified Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, a derivative, as the major insecticidal principle against mosquito larvae. This highlights the potential use of such compounds in developing natural insecticides (Pereda-Miranda et al., 1997).
10. Neuropsychiatric Research
Research on monoamine oxidase inhibition by Methyl 4-(1-aminocyclopropyl)benzoate derivatives has explored their potential use in neuropsychiatric disorders. Studies have assessed their binding interactions and dynamic stability, indicating their significance in developing treatments for such conditions (Ahmad et al., 2018).
11. Toxicological Studies
The toxicological aspects of Methyl benzoate derivatives, including Methyl 4-(1-aminocyclopropyl)benzoate, have been investigated, particularly their inhibitory effects on enzymes like Paraoxonase 1. Such studies contribute to understanding the safety profile of these compounds in pharmaceutical contexts (Korkmaz et al., 2022).
作用機序
“Methyl 4-(1-aminocyclopropyl)benzoate” is used in the study of the mechanism of action of various compounds. It has been studied for its potential in psychiatric treatment, photopolymerization in material science, and in the development of Schiff base derivatives.
Safety and Hazards
“Methyl 4-(1-aminocyclopropyl)benzoate” is classified as a GHS07 substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl 4-(1-aminocyclopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQWXLIAYMPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006037-03-1 | |
| Record name | Methyl 4-(1-aminocyclopropyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
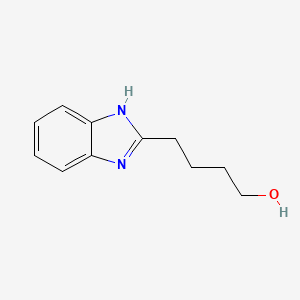
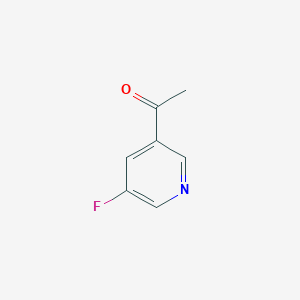
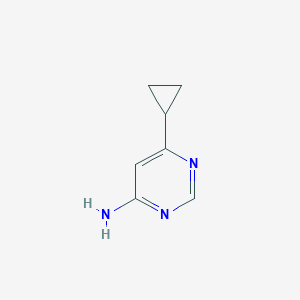


![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
